Researchers requiring stable tianeptine for long-duration behavioral studies often struggle with the hygroscopic sodium salt and its rapid peak-trough kinetics. Tianeptine Ethyl Ester solves this: a non-hygroscopic, esterified form engineered for sustained release and consistent plasma levels.
Tianeptine Ethyl Ester (CAS 66981-77-9) is the ethyl ester derivative of tianeptine, an atypical tricyclic compound studied for its effects on neuroplasticity and glutamatergic pathways. Unlike its more common counterpart, tianeptine sodium salt, the ethyl ester modification is specifically designed to alter the compound's physicochemical and pharmacokinetic profile. This makes it a distinct tool for researchers requiring different solubility, stability, and pharmacokinetic characteristics compared to the parent compound or its sodium salt, particularly in preclinical and analytical applications.
Substituting Tianeptine Ethyl Ester with its sodium salt or free acid form in a research protocol is operationally invalid due to critical differences in material handling, pharmacokinetics, and analytical behavior. The sodium salt is known to be hygroscopic, readily absorbing atmospheric moisture, which complicates accurate weighing and can lead to degradation. In contrast, ester and sulfate forms are noted for being non-hygroscopic, ensuring greater stability and reproducibility in formulation and storage. Furthermore, the esterification fundamentally alters the pharmacokinetic profile, leading to a more controlled and sustained release compared to the rapid absorption and short half-life of the sodium salt. These differences mean that data generated with one form cannot be directly extrapolated to another, making precise procurement of the specified form essential for experimental validity.
Tianeptine Ethyl Ester, often supplied as a sulfate salt, is characterized as a non-hygroscopic solid. This provides a significant processability advantage over Tianeptine Sodium, which is well-documented as being hygroscopic and sensitive to atmospheric moisture and light, leading to potential degradation and handling difficulties such as clumping. While direct quantitative water uptake percentages are not commonly published, the qualitative classification as 'non-hygroscopic' indicates a material that resists significant mass change under ambient conditions, ensuring weighing accuracy and improving long-term storage stability.
| Evidence Dimension | Hygroscopicity (Water Absorption) |
| Target Compound Data | Non-hygroscopic; stable in atmospheric moisture |
| Comparator Or Baseline | Tianeptine Sodium Salt: Hygroscopic; readily absorbs moisture, light sensitive, prone to clumping |
| Quantified Difference | Qualitative but critical difference in material state and stability |
| Conditions | Standard laboratory and manufacturing ambient conditions |
This ensures greater accuracy, reproducibility, and ease of use in weighing, sample preparation, and formulation, directly impacting experimental reliability and manufacturing efficiency.
The ethyl ester modification acts as a pro-drug, designed to provide a more controlled pharmacokinetic profile. In contrast to the rapid absorption and short half-life of the sodium salt (terminal half-life of ~2.5 hours), ester and sulfate forms are absorbed more slowly. This slower absorption extends the compound's duration of action in the body, reducing the need for frequent redosing in experimental models. For instance, the major active metabolite of tianeptine (MC5) has a much longer half-life of approximately 7.2-7.5 hours, and a formulation that provides more sustained parent drug levels can result in more stable metabolite concentrations over time.
| Evidence Dimension | Plasma Half-Life (T½) |
| Target Compound Data | Slower absorption, leading to extended duration of action (pro-drug effect) |
| Comparator Or Baseline | Tianeptine Sodium Salt: Short terminal half-life of ~2.5 ± 1.1 hours |
| Quantified Difference | Sustained release profile vs. rapid peak and decline |
| Conditions | Oral administration in human volunteers (for sodium salt data) |
For longitudinal studies, such as behavioral or neuroplasticity models, the ethyl ester's sustained release profile provides more stable plasma concentrations, avoiding the sharp peaks and troughs that can confound results with the sodium salt.
The esterification of tianeptine's carboxylic acid group alters its interaction with transport proteins like bovine serum albumin (BSA). Fluorescence quenching experiments show that while tianeptine (free acid) interacts with BSA via a dynamic quenching mechanism, its ethyl ester derivative exhibits a static quenching mechanism. This indicates a more stable ground-state complex formation between the ester and the protein compared to the parent compound. Molecular docking studies support a strong binding affinity for both, but the difference in quenching mechanism is a key biophysical differentiator.
| Evidence Dimension | Protein (BSA) Interaction Mechanism |
| Target Compound Data | Static fluorescence quenching (indicates stable complex formation) |
| Comparator Or Baseline | Tianeptine (free acid/sodium): Dynamic fluorescence quenching (indicates collisional interaction) |
| Quantified Difference | Fundamentally different mode of protein interaction |
| Conditions | In vitro fluorescence spectroscopy with Bovine Serum Albumin (BSA) at pH 7.4 |
For researchers studying drug-protein interactions or developing assays where protein binding is a factor, this mechanistic difference is critical and makes the two forms non-interchangeable.
Ideal for long-duration behavioral studies or neurogenesis research where maintaining stable plasma concentrations is critical to minimize confounding variables from the rapid peak-trough kinetics of the sodium salt.
The improved solubility in organic solvents and non-hygroscopic nature make it a more suitable candidate for formulation in non-aqueous vehicles for preclinical research or for developing stable, solid dosage forms.
High-purity Tianeptine Ethyl Ester serves as a distinct analytical reference standard for the quantification of tianeptine. Its unique chromatographic retention time and stability profile make it an essential control where the sodium salt or free acid would be unsuitable.
Serves as a critical tool compound in studies investigating how esterification impacts drug-protein binding, transport, and metabolism, leveraging its distinct static quenching interaction mechanism with albumin compared to the dynamic quenching of the parent acid.